N-Octadecyl-D37 alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

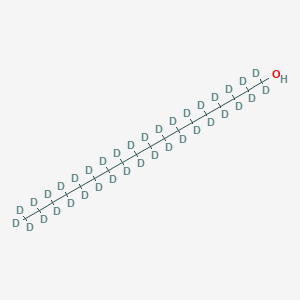

Structure

2D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDOVTGHNKAZLK-UQCHHHBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Octadecyl-D37 Alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, characterization, and potential applications of the perdeuterated long-chain fatty alcohol, N-Octadecyl-D37 alcohol.

Introduction

This compound, also known as stearyl alcohol-d37, is a saturated fatty alcohol in which all 37 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling imparts a significant increase in molecular weight and alters certain physicochemical properties without changing the fundamental chemical structure. In recent years, deuterated compounds have garnered substantial interest in the pharmaceutical and material sciences due to the kinetic isotope effect, which can influence metabolic stability, and their utility as tracers in analytical studies. This technical guide provides a detailed overview of the core chemical properties, synthesis, purification, characterization, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, with comparative data for its non-deuterated counterpart, 1-octadecanol (stearyl alcohol), provided for context. The primary difference lies in the molecular weight, which is a direct consequence of the substitution of protium with deuterium.

| Property | This compound | 1-Octadecanol (Stearyl Alcohol) |

| Molecular Formula | CD₃(CD₂)₁₇OH | CH₃(CH₂)₁₇OH |

| CAS Number | 204259-62-1 | 112-92-5 |

| Molecular Weight | ~307.72 g/mol | ~270.49 g/mol |

| Appearance | White Solid[1] | White granules or flakes |

| Purity (atom % D) | ≥98%[1] | Not Applicable |

| Melting Point | Not explicitly reported, expected to be similar to 1-octadecanol | 56-59 °C |

| Boiling Point | Not explicitly reported, expected to be slightly higher than 1-octadecanol | 210 °C at 15 mmHg |

| Solubility | Insoluble in water; soluble in ethanol, ether | Insoluble in water; soluble in ethanol, ether, benzene, chloroform |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research. The following protocols are based on established methods for the synthesis of deuterated long-chain alcohols and their subsequent purification and analysis.

Synthesis of this compound via Catalytic H/D Exchange

This protocol describes a general method for the perdeuteration of a long-chain alcohol using a ruthenium catalyst and deuterium oxide as the deuterium source.

Materials:

-

1-Octadecanol (Stearyl Alcohol)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ruthenium on carbon (Ru/C, 5 wt. %)

-

Anhydrous solvent (e.g., dioxane)

-

Inert gas (Argon or Nitrogen)

-

High-pressure reactor equipped with a magnetic stirrer and temperature controller

Procedure:

-

In a high-pressure reactor, combine 1-octadecanol and 5% Ru/C catalyst.

-

Add anhydrous dioxane to dissolve the alcohol.

-

Add a stoichiometric excess of deuterium oxide to the mixture.

-

Seal the reactor and purge with an inert gas.

-

Pressurize the reactor with hydrogen gas (this can facilitate the activation of the catalyst).

-

Heat the mixture to a specified temperature (e.g., 120-150 °C) with vigorous stirring.

-

Maintain the reaction for a prolonged period (e.g., 24-72 hours) to ensure complete H/D exchange.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

Filter the reaction mixture to remove the Ru/C catalyst.

-

Remove the solvent and excess D₂O under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, acetone, or a mixture)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, crystals of the purified product will begin to form.

-

To maximize crystallization, place the flask in an ice bath for at least 30 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a fully deuterated sample (≥98 atom % D), the proton NMR spectrum should show minimal to no signals in the regions where protons are expected for 1-octadecanol. The most prominent signal in the non-deuterated analogue is the triplet at approximately 3.6 ppm, corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH). The absence of this signal is a strong indicator of successful deuteration at this position.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to be similar to that of 1-octadecanol, with the carbon attached to the hydroxyl group appearing in the downfield region (around 63 ppm). The coupling of carbon to deuterium (C-D) will result in characteristic splitting patterns and a decrease in signal intensity compared to C-H signals.

-

²H NMR: Deuterium NMR is a powerful technique to confirm the incorporation of deuterium. The spectrum will show signals corresponding to the different deuterated positions in the molecule.

Mass Spectrometry (MS):

-

Electron Ionization (EI)-MS: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z corresponding to its perdeuterated molecular weight (~307.7). Characteristic fragmentation patterns for alcohols include the loss of a water molecule (M-18 for H₂O, M-20 for D₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group). For this compound, the alpha-cleavage would result in the loss of a C₁₇D₃₅ radical, leading to a prominent fragment ion.

Potential Applications in Drug Development

The unique properties of this compound make it a valuable tool for researchers in drug development, particularly in the field of drug delivery systems.

Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

Lipid nanoparticles are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. These formulations typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. Long-chain fatty alcohols can be incorporated into these formulations to modulate their physicochemical properties.

The use of deuterated lipids, such as this compound, offers several advantages in the research and development of LNPs:

-

Metabolic Stability: The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down the rate of metabolic degradation by enzymes like cytochrome P450s. Incorporating deuterated lipids into LNPs could potentially enhance their in vivo stability and circulation time.

-

Tracer Studies: this compound can serve as a stable isotope tracer to study the pharmacokinetics and biodistribution of LNPs. Using techniques like mass spectrometry, researchers can track the fate of the deuterated lipid component within the body, providing valuable insights into the LNP's delivery efficiency and off-target accumulation. This is particularly useful for understanding the in vivo behavior of novel LNP formulations.

Visualizations

Workflow for Synthesis and Purification of this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Conceptual Application in Lipid Nanoparticle (LNP) Formulation

Caption: A diagram showing the conceptual use of this compound in LNP formulations for research purposes.

Conclusion

This compound represents a valuable tool for researchers in the fields of chemistry, materials science, and particularly drug development. Its well-defined chemical properties, coupled with the unique advantages conferred by isotopic labeling, make it an ideal candidate for use in advanced drug delivery systems like lipid nanoparticles. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its adoption and application in cutting-edge research, ultimately contributing to the development of safer and more effective therapeutics.

References

An In-depth Technical Guide to the Synthesis of Deuterated Stearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of deuterated stearyl alcohol. The methodologies detailed herein are based on established chemical transformations and are intended to serve as a foundational resource for researchers in lipidomics, metabolic studies, and drug development. This document outlines both chemical reduction and catalytic hydrogenation pathways, starting from commercially available deuterated stearic acid.

Introduction

Deuterated compounds are invaluable tools in a multitude of scientific disciplines. In drug development and metabolic research, they serve as non-radioactive isotopic tracers to elucidate metabolic pathways and pharmacokinetic profiles. The increased mass of deuterium can also lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect, which can be exploited to enhance the metabolic stability of drug candidates. Stearyl alcohol (1-octadecanol), a long-chain fatty alcohol, and its deuterated isotopologues are of significant interest for their applications in lipid research and as components in various formulations. This guide focuses on the synthesis of perdeuterated stearyl alcohol (stearyl alcohol-d37), primarily through the reduction of perdeuterated stearic acid (stearic acid-d35).

Synthetic Pathways

The synthesis of deuterated stearyl alcohol predominantly involves the reduction of the carboxylic acid group of deuterated stearic acid. Two principal pathways are detailed: chemical reduction using a deuterated metal hydride and catalytic hydrogenation.

Pathway 1: Chemical Reduction of Deuterated Stearic Acid

This pathway involves the use of a powerful reducing agent, Lithium Aluminum Deuteride (LiAlD₄), to reduce the fully deuterated stearic acid (stearic acid-d35) to the corresponding perdeuterated stearyl alcohol (stearyl alcohol-d37). An alternative, though less direct, approach involves the esterification of deuterated stearic acid followed by reduction with a milder reducing agent like Sodium Borodeuteride (NaBD₄).

Figure 1: Chemical reduction pathways for deuterated stearyl alcohol.

Pathway 2: Catalytic Hydrogenation of Deuterated Stearic Acid

Catalytic hydrogenation represents an industrially scalable method for the production of fatty alcohols. In this pathway, deuterated stearic acid is reduced using hydrogen gas in the presence of a heterogeneous catalyst. To maintain the deuterium labeling on the carboxyl group, this method is most effective when starting with deuterated stearic acid and using hydrogen gas. If one were to start with non-deuterated stearic acid, deuterium gas (D₂) would be required, though this may result in incomplete deuteration.

Technical Guide to the Isotopic Purity of N-Octadecyl-D37 Alcohol

This technical guide provides a comprehensive overview of the isotopic purity of N-Octadecyl-D37 alcohol, a deuterated form of stearyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the analytical methods used to determine isotopic enrichment and presents the corresponding data in a clear, structured format.

This compound (CD3(CD2)17OH) is a valuable tool in various scientific applications, including its use as an internal standard in mass spectrometry-based quantitative analysis and in studies of membrane dynamics and lipid metabolism.[1] The high degree of deuteration makes it an excellent model compound for deuterium-enriched fatty alcohols.[1]

Quantitative Data Summary

The isotopic purity of commercially available this compound is consistently reported with a high degree of deuterium enrichment. The key specifications are summarized in the table below.

| Parameter | Value | Source(s) |

| Common Synonyms | Stearyl-d37 alcohol, 1-Octadecanol-d37 | [1][2][3][4] |

| Chemical Formula | CD3(CD2)17OH | [1][2][4] |

| Labeled CAS Number | 204259-62-1 | [1][2][3][4] |

| Molecular Weight | ~307.72 g/mol | [1][2][3] |

| Isotopic Enrichment | 98 atom % D | [1][2][3][4][5] |

| Appearance | White Solid | [1][4] |

Note: Isotopic enrichment of 98 atom % D signifies that for all the hydrogen positions in the molecule, there is a 98% probability of finding a deuterium atom.[6] This is distinct from species abundance, which would be the percentage of molecules that are fully deuterated (D37).[6]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic enrichment and structural integrity of deuterated compounds like this compound is primarily accomplished through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the isotopic distribution and calculate the overall isotopic enrichment. A common approach is using Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS).[7]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of isopropanol and acetonitrile). An internal standard may be added for quantitative purposes, though it is not strictly necessary for purity assessment.

-

Chromatographic Separation (LC): The sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column. This step separates the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization (ESI): The eluent from the LC column is passed through an electrospray ionization source. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, which is crucial for analyzing the intact molecule's isotopic pattern.

-

Mass Analysis (HR-MS): The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR). A full scan MS is performed to detect the various isotopologues of the deuterated alcohol.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).

-

The relative intensity of each isotopic peak is measured.

-

Corrections are made for the natural abundance of heavy isotopes like ¹³C.[8]

-

The isotopic enrichment is calculated by integrating the ion signals for the desired labeled compound and comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the positions of the deuterium labels.[7] A combination of proton (¹H) NMR and deuterium (²H) NMR is often utilized.[9]

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube. A non-deuterated internal standard with a known concentration may be added for quantitative NMR (qNMR).[10]

-

¹H NMR Analysis:

-

The ¹H NMR spectrum is acquired. For a highly deuterated compound like this compound with 98% enrichment, the proton signals will be significantly attenuated.

-

The primary use of ¹H NMR is to detect and quantify the residual, non-deuterated sites. By integrating the small proton signals corresponding to the alkyl chain and comparing them to an internal standard, the percentage of non-deuterated species can be calculated, thus providing a measure of isotopic purity.[10]

-

The absence of unexpected proton signals confirms the structural integrity of the carbon skeleton.

-

-

²H NMR Analysis:

-

The ²H (or D) NMR spectrum is acquired. This spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

-

The presence of deuterium signals at the expected positions for the octadecyl chain confirms that deuteration has occurred at the correct sites.

-

Quantitative ²H NMR can also be used to determine the deuterium content directly.[10]

-

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for determining the isotopic purity of this compound.

Caption: Experimental workflow for isotopic purity analysis.

Caption: Logical relationships in purity verification.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. ð-Octadecanol (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

N-Octadecyl-D37 alcohol molecular weight

An In-depth Technical Guide on the Molecular Weight of N-Octadecyl-D37 Alcohol

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds. This document presents key data in a structured format, outlines a standard experimental protocol for molecular weight determination, and includes a visualization of the compound's molecular structure for clarity.

Physicochemical Properties

This compound is a deuterated form of stearyl alcohol (n-octadecyl alcohol). The isotopic labeling with deuterium (D), a heavy isotope of hydrogen, results in a significant increase in its molecular weight compared to the non-labeled analog. This property is crucial for its use as an internal standard in mass spectrometry-based quantitative analysis.

Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for easy comparison.

| Property | This compound | n-Octadecyl Alcohol (Stearyl Alcohol) |

| Molecular Weight | 307.52451[1] | 270.49 g/mol [2][3] |

| Chemical Formula | CD₃(CD₂)₁₇OH[1] | C₁₈H₃₈O[2][4] |

| CAS Number | 204259-62-1[1] | 112-92-5[2] |

| Appearance | White Solid[1] | White granules or flakes[2] |

| Purity (atom % D) | 98%[1] | Not Applicable |

| Synonyms | 1-Octadecanol-d37, Stearyl Alcohol-d37 | 1-Octadecanol, Stearyl alcohol, Octadecan-1-ol[2] |

Logical Relationship of Molecular Components

The molecular weight of this compound is the sum of the atomic masses of its constituent atoms. The diagram below illustrates the logical relationship between the chemical formula and the final molecular weight, highlighting the contribution of the deuterated alkyl chain and the hydroxyl group.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound is typically confirmed using high-resolution mass spectrometry (HRMS). The following is a generalized protocol for this determination.

Objective: To determine the accurate molecular mass of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, chloroform)

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Calibration standard appropriate for the mass range

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This ensures high mass accuracy.

-

-

Ionization:

-

Introduce the sample solution into the mass spectrometer's ion source.

-

Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

-

Mass Analysis:

-

Acquire mass spectra in positive or negative ion mode. For an alcohol, protonated molecules ([M+H]^+) or adducts like ([M+Na]^+) are commonly observed in positive mode.

-

Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of this compound.

-

Determine the monoisotopic mass from the high-resolution spectrum.

-

Compare the experimentally determined mass to the theoretical mass calculated from the chemical formula (CD₃(CD₂)₁₇OH) to confirm the identity and purity of the compound.

-

The workflow for this experimental protocol is visualized in the diagram below.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Octadecanol-d37

This technical guide provides a comprehensive overview of the physical characteristics of 1-octadecanol-d37, tailored for researchers, scientists, and professionals in drug development. The guide details the compound's physical properties, outlines experimental protocols for their determination, and includes a workflow diagram for physical characterization.

Introduction

1-Octadecanol-d37 is a deuterated form of 1-octadecanol, also known as stearyl alcohol. In this isotopically labeled version, the hydrogen atoms have been replaced with deuterium. This substitution is of significant interest in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays, due to the distinct mass difference imparted by the deuterium atoms. Understanding the physical properties of this compound is crucial for its proper handling, formulation, and application in experimental settings.

Physical and Chemical Properties

The physical properties of 1-octadecanol-d37 are expected to be very similar to its non-deuterated counterpart, 1-octadecanol. The primary difference lies in its molecular weight due to the presence of deuterium. The data presented below includes information for both the deuterated compound and its non-deuterated analog for a comprehensive comparison.

| Property | 1-Octadecanol-d37 | 1-Octadecanol (Stearyl Alcohol) |

| Appearance | - | White, waxy solid, flakes, or granules[1][2][3] |

| Chemical Formula | CD₃(CD₂)₁₇OH[4][5] | C₁₈H₃₈O[1][2][3] |

| CAS Number | 204259-62-1[4][5] | 112-92-5[1][2][6][7][8] |

| Molecular Weight | 307.72 g/mol [4][5] | 270.49 g/mol [2][6][9] |

| Melting Point | - | 56-60 °C[1][2][6][7][8][10] |

| Boiling Point | - | 210 °C at 15 mmHg[1][6][7], 336-350 °C at atmospheric pressure[3][11] |

| Density | - | 0.812 g/mL at 25 °C[1][2][6][7][8] |

| Solubility | - | Water: Insoluble to slightly soluble (0.001 g/L at 23 °C)[1][2][3][6][7]. Other Solvents: Soluble in ethanol, ether, acetone, and benzene[1][2][10][12]. |

| Vapor Pressure | - | <0.01 mmHg at 38 °C[1][6][7] |

| Flash Point | - | 170-195 °C[1][3] |

| Auto-ignition Temp. | - | ~450 °C (842 °F)[3][6][7] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical characteristics of long-chain alcohols like 1-octadecanol-d37.

The melting point is determined by observing the temperature range over which the solid compound transitions into a liquid.[13][14] A sharp melting range is indicative of a pure compound.[13][14][15]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered 1-octadecanol-d37 is packed into a capillary tube to a height of 1-2 mm.[14][15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).[13][15] The capillary is positioned adjacent to a thermometer.[14][15]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[13]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[13][15]

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[16]

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of 1-octadecanol-d37 (a few milliliters) is placed in a small test tube.[17] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[18]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[18]

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.[18]

-

Observation and Measurement: As the liquid nears its boiling point, a steady stream of bubbles will emerge from the inverted capillary tube.[18] The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[18]

Density is the mass of a substance per unit volume. For a solid like 1-octadecanol-d37, its density can be determined by measuring the volume it displaces.

Methodology (Volume Displacement):

-

Mass Measurement: A known mass of 1-octadecanol-d37 is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which 1-octadecanol-d37 is insoluble (e.g., water). The initial volume of the liquid is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.[19]

-

Calculation: The density is calculated by dividing the mass of the solid by its measured volume.

Solubility is assessed by observing the extent to which a compound dissolves in a particular solvent.

Methodology (Qualitative Assessment):

-

Procedure: A small, measured amount of 1-octadecanol-d37 (e.g., 25 mg) is placed in a test tube.[20]

-

A small volume of the solvent (e.g., 0.75 mL of water, ethanol, or hexane) is added to the test tube.[20]

-

The mixture is vigorously agitated.[20]

-

Observation: The sample is observed to determine if it has dissolved completely, partially, or not at all. The process can be repeated with different solvents to create a solubility profile.[20][21]

Visualizations

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like 1-octadecanol-d37.

Caption: Workflow for the physical characterization of 1-octadecanol-d37.

References

- 1. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]

- 2. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]

- 3. ICSC 1610 - 1-OCTADECANOL [inchem.org]

- 4. ð-Octadecanol (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. ð-Octadecanol (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-795-1 [isotope.com]

- 6. 1-Octadecanol 95% | 112-92-5 [sigmaaldrich.com]

- 7. 1-Octadecanol 95 112-92-5 [sigmaaldrich.com]

- 8. 1-Octadecanol | 112-92-5 [chemicalbook.com]

- 9. 1-Octadecanol (CAS 112-92-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. octadecanol [stenutz.eu]

- 12. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. sites.allegheny.edu [sites.allegheny.edu]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of N-Octadecyl-D37 Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Octadecyl-D37 alcohol, a deuterated form of 1-octadecanol (stearyl alcohol), in various organic solvents. Given the isotopic labeling, the solubility characteristics of this compound are considered to be virtually identical to its non-deuterated analog, 1-octadecanol. The data and methodologies presented herein are based on available information for 1-octadecanol.

Core Concepts of Solubility

This compound, with the chemical formula CD₃(CD₂)₁₆CD₂OH, is a long-chain fatty alcohol. Its molecular structure is dominated by a long, nonpolar hydrocarbon chain, making it generally soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. The principle of "like dissolves like" is central to understanding its solubility profile. The single hydroxyl (-OH) group at one end of the molecule imparts a slight degree of polarity, but its influence is largely overshadowed by the extensive nonpolar alkyl chain.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1-octadecanol in various organic solvents. It is important to note that temperature can significantly influence solubility; where not specified, the data generally pertains to room temperature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Source(s) |

| Alcohols | ||||

| Methanol | CH₃OH | 10 mg/mL (clear, colorless solution) | Not Specified | [1][2][3] |

| Ethanol (95%) | C₂H₅OH | Freely soluble | Not Specified | [4] |

| Ethanol (99.5%) | C₂H₅OH | Freely soluble | Not Specified | [4] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Freely soluble | Not Specified | [2][3][4][5][6][7][8][9][10][11][12] |

| Ketones | ||||

| Acetone | (CH₃)₂CO | Soluble | Not Specified | [1][2][3][5][6][7][9][10][12] |

| Aromatic Hydrocarbons | ||||

| Benzene | C₆H₆ | Soluble | Not Specified | [5][6][7][8][9][11][12] |

| Halogenated Hydrocarbons | ||||

| Chloroform | CHCl₃ | Soluble | Not Specified | [7][8][9][11] |

| Other | ||||

| Water | H₂O | Insoluble (1.1 x 10⁻³ mg/L) | 25 | [1][2][3][5][7][9][10][11][12][13][14] |

It is important to note that "soluble" and "freely soluble" are qualitative terms and do not provide specific concentration limits. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or shaker incubator

-

Vials or test tubes with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

-

Thermometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath or shaker incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent sample taken.

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed handling and disposal information.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

- 1. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]

- 2. 1-Octadecanol CAS#: 112-92-5 [m.chemicalbook.com]

- 3. 1-Octadecanol | 112-92-5 [chemicalbook.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Buy Stearyl Alcohol | 112-92-5 | >98% [smolecule.com]

- 6. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. chembk.com [chembk.com]

- 9. SATURATED OCTADECANOL (STEARYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 10. parchem.com [parchem.com]

- 11. chembk.com [chembk.com]

- 12. Stearyl Alcohol BP Ph Eur EP IP USP NF Manufacturers, with SDS [mubychem.com]

- 13. Stearyl alcohol - Wikipedia [en.wikipedia.org]

- 14. STEARYL ALCOHOL NF - PCCA [pccarx.com]

Commercial Suppliers and Technical Applications of Stearyl Alcohol-d37: An In-depth Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, quantifying analytes with high precision, and understanding drug metabolism. Stearyl alcohol-d37, a deuterated form of the 18-carbon fatty alcohol, serves as a valuable tool in these investigations. This technical guide provides an overview of commercial suppliers of stearyl alcohol-d37, its key properties, and detailed methodologies for its application in research and drug development.

Commercial Availability of Stearyl Alcohol-d37

Stearyl alcohol-d37 is a specialty chemical available from a select number of suppliers that specialize in isotopically labeled compounds for research purposes. The purity and isotopic enrichment of the product are critical parameters for its effective use in sensitive analytical methods. Below is a summary of commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Additional Notes |

| CymitQuimica | n-Octadecyl-d37 Alcohol | 204259-62-1 | CD₃(CD₂)₁₇OH | 98 atom % D | Available in 100mg and 250mg quantities. Intended for laboratory use only.[1] |

| Cambridge Isotope Laboratories, Inc. | N-Octadecanol (D₃₇, 98%) | 204259-62-1 | CD₃(CD₂)₁₇OH | 98% | Offered for use as a synthetic intermediate.[2] |

| Alfa Chemistry | This compound | 204259-62-1 | C₁₈HD₃₇O | 98 atom % D | Classified as a heterocyclic organic compound for research and industrial production.[3] |

| Mithridion | This compound | Not Specified | Not Specified | Not Specified | Available in 25mg quantities.[4] |

| ECHO CHEMICAL CO., LTD. | This compound | 204259-62-1 | Not Specified | Not Specified | Available in 5mg quantities.[5] |

Physicochemical Properties

Stearyl alcohol is a long-chain fatty alcohol that is a white, waxy solid at room temperature. Its deuterated counterpart, stearyl alcohol-d37, shares similar physical properties but is distinguished by its increased molecular weight due to the substitution of hydrogen atoms with deuterium.

| Property | Value |

| Molecular Weight | 307.72 g/mol [2] |

| Appearance | White Solid[1] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Applications in Research and Drug Development

The primary utility of stearyl alcohol-d37 lies in its application as a tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. This property is particularly useful in drug development to enhance the metabolic stability of a drug candidate.

Metabolic Studies

Deuterium-labeled fatty acids and alcohols are employed to trace the pathways of lipid metabolism in vivo and in vitro. By introducing stearyl alcohol-d37 into a biological system, researchers can track its incorporation into various lipid species, its conversion to other metabolites, and its distribution within different tissues and cellular compartments. These studies are crucial for understanding the role of fatty acid metabolism in health and disease.

Quantitative Analysis by Mass Spectrometry

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are considered the gold standard for use as internal standards.[6] Since stearyl alcohol-d37 has nearly identical chemical and physical properties to its non-deuterated analog, it co-elutes during chromatographic separation but is readily distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification of endogenous or administered stearyl alcohol by correcting for variations in sample preparation, injection volume, and matrix effects.[6]

Experimental Protocols

The following are generalized protocols for the use of stearyl alcohol-d37 in metabolic labeling studies and as an internal standard for quantitative analysis.

Protocol 1: Metabolic Labeling and Analysis of Fatty Acid Metabolism

This protocol outlines the steps for tracing the metabolic fate of stearyl alcohol-d37 in a biological system.

-

Introduction of the Labeled Compound: Stearyl alcohol-d37 can be administered to cell cultures or animal models. For cell culture experiments, it is typically dissolved in a suitable organic solvent (e.g., ethanol) and then added to the culture medium. For animal studies, it can be administered orally or via injection, often formulated in a vehicle like corn oil.

-

Sample Collection: At various time points after administration, biological samples such as plasma, tissues, or cells are collected.

-

Lipid Extraction: Lipids are extracted from the collected samples using established methods like the Folch or Bligh-Dyer procedures.[7] A common approach involves homogenization of the sample in a chloroform/methanol mixture, followed by phase separation with the addition of saline solution. The lower organic phase containing the lipids is then collected.

-

Sample Preparation for MS Analysis:

-

The extracted lipids are dried under a stream of nitrogen.

-

For analysis of fatty acid composition, the lipids are often transesterified to form fatty acid methyl esters (FAMEs) by heating with methanolic HCl.

-

For direct analysis of the alcohol, derivatization may be necessary to improve its chromatographic properties and ionization efficiency.

-

-

GC-MS or LC-MS Analysis: The prepared samples are analyzed by GC-MS or LC-MS to identify and quantify the incorporation of deuterium into various lipid species. The mass spectrometer is set to monitor for the specific m/z values of the deuterated and non-deuterated analytes.

Protocol 2: Quantitative Analysis of Stearyl Alcohol using Stearyl Alcohol-d37 as an Internal Standard

This protocol describes the use of stearyl alcohol-d37 for the accurate quantification of stearyl alcohol in a sample.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of stearyl alcohol of a known concentration in a suitable organic solvent (e.g., hexane).

-

Prepare a stock solution of stearyl alcohol-d37 at a known concentration.

-

Create a series of calibration standards by serially diluting the stearyl alcohol stock solution.

-

-

Sample Preparation:

-

To each calibration standard, quality control sample, and unknown sample, add a fixed amount of the stearyl alcohol-d37 internal standard solution.

-

Perform lipid extraction and derivatization as described in Protocol 1, if necessary.

-

-

GC-MS or LC-MS Analysis:

-

Inject the prepared samples into the GC-MS or LC-MS system.

-

The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the characteristic ions of both the analyte (stearyl alcohol) and the internal standard (stearyl alcohol-d37).

-

-

Data Analysis:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of stearyl alcohol in the unknown samples is then determined from this calibration curve.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for a metabolic tracing experiment using stearyl alcohol-d37.

Caption: Workflow for quantitative analysis using stearyl alcohol-d37 as an internal standard.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. ð-Octadecanol (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-795-1 [isotope.com]

- 3. octadecane suppliers USA [americanchemicalsuppliers.com]

- 4. This compound 25mg | Mithridion [mithridion.com]

- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 6. benchchem.com [benchchem.com]

- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

In-Depth Technical Guide: n-Octadecyl-d37 Alcohol (CAS 204259-62-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core properties of n-Octadecyl-d37 Alcohol (CAS Number: 204259-62-1). This compound is the deuterated form of stearyl alcohol (1-octadecanol), a long-chain saturated fatty alcohol. Due to the limited availability of specific biological data for the deuterated variant, this guide also incorporates information on the well-characterized non-deuterated stearyl alcohol (CAS 112-92-5) to provide a broader context for its potential biological characteristics and applications. The primary application of this compound is as a synthetic intermediate and for use in stable isotope labeling studies, particularly in mass spectrometry and metabolic research.[1]

Chemical and Physical Properties

This compound is a white solid at room temperature.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 204259-62-1 | [4] |

| Molecular Formula | C₁₈HD₃₇O or CD₃(CD₂)₁₇OH | [2][4] |

| Molecular Weight | Approximately 307.72 g/mol | [1][4][5] |

| IUPAC Name | 1-octadecanol-d37 | [6] |

| Synonyms | This compound, Stearyl alcohol-d37, 1-Hydroxyoctadecane-d37 | [1][3][7] |

| Appearance | White solid | [2][3] |

| Purity | Typically >98% | [1][2][5] |

| Storage Temperature | Room temperature or 2-8°C | [1][6] |

Biological and Pharmacological Profile (Inferred from Stearyl Alcohol)

3.1 Mechanism of Action and Biological Role

The primary roles of stearyl alcohol in biological systems are structural and metabolic.[4] It is a component of waxes that form protective layers in plants.[4] In cosmetic and pharmaceutical formulations, its mechanism of action is primarily physical. As an emollient , it forms a protective layer on the skin to prevent moisture loss.[2][7] As an emulsifier , it stabilizes oil and water mixtures, and as a thickener , it increases the viscosity of formulations.[7][9]

Some studies have indicated that long-chain fatty alcohols possess antibacterial activity .[10] Specifically, alcohols with carbon chains longer than seven atoms show antimicrobial effects, although those with more than 17 carbons have reduced activity.[10] While not a primary function, this suggests a potential for stearyl alcohol to contribute to the antimicrobial stability of formulations.

3.2 Toxicology and Safety

Stearyl alcohol is generally regarded as safe for use in cosmetics and as a food additive.[2] Acute oral toxicity studies have shown a very low order of toxicity.[6] It has been found to cause minimal to mild skin and eye irritation in rabbit studies but shows no evidence of contact sensitization.[6]

Applications in Research and Development

The primary utility of this compound lies in its isotopic labeling. The deuterium atoms make it a valuable tool in:

-

Metabolic Studies: It can be used as a tracer to study the metabolism of fatty alcohols and lipids in vivo and in vitro.

-

Mass Spectrometry: It serves as an internal standard for the quantification of stearyl alcohol and other related lipids in complex biological samples.

-

Pharmacokinetic Studies: The deuterated form can be used to distinguish between exogenously administered and endogenous stearyl alcohol.

The incorporation of deuterium can also alter the metabolic stability of a compound due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic processes.[][12] This property is increasingly being explored in drug development to enhance the pharmacokinetic profiles of therapeutic agents.[13]

Experimental Protocols

5.1 Gas Chromatography (GC) for the Analysis of Stearyl Alcohol

A common method for the analysis and purity determination of stearyl alcohol is gas chromatography with flame ionization detection (GC-FID).

Methodology:

-

Standard and Sample Preparation:

-

An internal standard solution is prepared, for example, 1 mg/mL of 1-pentadecanol in ethanol.

-

A system suitability solution is prepared containing known concentrations of cetyl alcohol, stearyl alcohol, and oleyl alcohol in the internal standard solution.

-

The sample solution is prepared by dissolving a known weight of stearyl alcohol in the internal standard solution.

-

Heating in a sealed container (e.g., 50°C water bath) may be required to dissolve the fatty alcohols. The solution should be cooled to room temperature and mixed well before injection.[14]

-

-

Chromatographic Conditions:

-

Analysis: The retention time of the major peak in the sample chromatogram is compared to that of the stearyl alcohol peak in the system suitability solution for identification. Quantification is performed by comparing the peak area ratios of the analyte to the internal standard in the sample and standard solutions.

Signaling Pathways

There is no direct evidence of stearyl alcohol specifically modulating a particular signaling pathway. However, alcohols, in general, can interact with and modulate cellular signaling. Ethanol, for instance, has been shown to affect membrane-associated signal transduction, including the activation of phospholipase C and the modulation of pathways involving receptor tyrosine kinases and MAP kinases.[16][17][18] Long-chain alcohols are integral components of cell membranes and can influence membrane fluidity and the function of membrane-bound proteins, which are key elements of signaling cascades.

The following diagram illustrates a generalized view of how an alcohol molecule might influence a cell signaling pathway at the membrane level.

Conclusion

This compound (CAS 204259-62-1) is a deuterated form of stearyl alcohol, primarily used as a tool in metabolic research and as an internal standard in analytical chemistry. While it shares the fundamental chemical and physical properties of stearyl alcohol, its biological activities are not directly studied. By referencing the extensive data on stearyl alcohol, we can infer a profile of low toxicity and biological roles related to lipid structure and metabolism. Its utility in research is enhanced by the kinetic isotope effect, which can provide insights into metabolic pathways and improve the stability of molecules. This guide provides a foundational understanding for researchers and developers working with this isotopically labeled compound.

References

- 1. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cetearyl Alcohol: What It Is & How It’s Used in Your Beauty Products [healthline.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cir-safety.org [cir-safety.org]

- 7. atamankimya.com [atamankimya.com]

- 8. atamankimya.com [atamankimya.com]

- 9. STEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 10. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uspnf.com [uspnf.com]

- 15. Cetostearyl Alcohol [drugfuture.com]

- 16. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of bioanalysis and drug development, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the cornerstone for robust and reliable quantification using mass spectrometry. By delving into the core principles, experimental applications, and critical considerations, this document serves as a comprehensive resource for professionals seeking to enhance the quality and integrity of their analytical data.

Core Principles: The Power of Isotopic Equivalence

The primary challenge in quantitative mass spectrometry is accounting for analytical variability introduced during sample preparation and analysis.[1] Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen.[2][3] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][4]

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS).[5] A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[5] This "spiking" establishes a fixed ratio of the native analyte to its deuterated counterpart. Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same variations during extraction, potential degradation, and ionization in the mass spectrometer.[5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[6]

The key advantages of using deuterated internal standards include:

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected similarly.[5]

-

Mitigation of Matrix Effects: The co-elution of the deuterated standard with the analyte ensures that any signal suppression or enhancement caused by the sample matrix affects both compounds equally, thus normalizing the analyte response.[7][8]

-

Improved Accuracy and Precision: By compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[2][3]

Selecting the Optimal Deuterated Internal Standard

The effective use of deuterated internal standards hinges on several critical selection criteria:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[6] An isotopic enrichment of ≥98% is ideal.[6]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., on -OH, -NH, -SH groups).[6][9] Such exchange can compromise the mass difference and the integrity of the analysis.[6]

-

Mass Difference: A sufficient mass difference (typically ≥ 3 atomic mass units) is necessary to distinguish the internal standard from the natural isotopic abundance of the analyte and to prevent spectral overlap.[10][11]

-

Co-elution: For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte.[6] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, which needs to be assessed during method development.[5][7]

Quantitative Data Presentation

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparison of Internal Standard Performance in the Presence of Matrix Effects

| Internal Standard Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |

| Deuterated IS (Lot A) | 85,000 | 98,000 | 0.867 | -15 |

| Deuterated IS (Lot B) | 65,000 | 75,000 | 0.867 | -35 |

| Deuterated IS (Lot C) | 110,000 | 127,000 | 0.866 | +10 |

| Neat Solution | 100,000 | 115,000 | 0.870 | N/A |

| This table illustrates how the analyte/IS ratio remains consistent across different matrix lots, even with significant ion suppression or enhancement, demonstrating effective compensation by the deuterated internal standard.[1] |

Table 2: Typical Performance Characteristics of an LC-MS/MS Method for Immunosuppressive Drug Monitoring Using Deuterated Internal Standards

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%Bias) |

| Tacrolimus | 1 - 50 | 1 | < 5% | < 7% | ± 10% |

| Sirolimus | 1 - 50 | 1 | < 6% | < 8% | ± 10% |

| Everolimus | 1 - 50 | 1 | < 5% | < 8% | ± 10% |

| Cyclosporine A | 25 - 1000 | 25 | < 7% | < 9% | ± 12% |

| This table summarizes typical validation parameters for an LC-MS/MS assay for immunosuppressive drugs, showcasing the high precision and accuracy achievable with deuterated internal standards.[1][12] |

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]

Materials and Reagents:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[2]

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[2]

-

Vortex briefly to mix.[2]

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.[2]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.[2]

Liquid-Liquid Extraction (LLE) for Serum Samples

This protocol is used for the extraction of analytes from a serum matrix, such as the quantification of testosterone.[5]

Materials and Reagents:

-

Bovine serum sample

-

Testosterone-d2 internal standard spiking solution

-

Hexane:ethyl acetate (90:10, v/v) mixture

-

Glass tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1.0 mL of bovine serum sample, calibrator, or quality control sample in a glass tube, add a precise volume of the testosterone-d2 internal standard spiking solution.[5]

-

Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.[5]

-

Add 5.0 mL of a hexane:ethyl acetate (90:10, v/v) mixture.[5]

-

Vortex vigorously for 1 minute.[5]

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[5]

-

Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 70:30 v/v methanol/water with 0.1% formic acid).[5]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[2]

Materials and Reagents:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridges

-

Vacuum manifold

-

Methanol

-

Water

-

Elution solvent

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[2]

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[2]

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[2]

-

Loading: Load the urine sample onto the cartridge.

-

Washing: Wash the cartridge with a specific wash solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[2]

-

Transfer the reconstituted sample to an LC vial for analysis.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust and reliable quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[2] A thorough understanding of their physicochemical properties, appropriate selection criteria, and meticulous implementation in experimental workflows are essential for achieving the highest quality data in research, clinical diagnostics, and drug development.[3] Regulatory agencies also highly recommend the use of deuterated internal standards for the validation of bioanalytical methods.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. benchchem.com [benchchem.com]

Applications of Long-Chain Deuterated Alcohols: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Long-chain deuterated alcohols are powerful and versatile tools in modern scientific research, offering unique advantages in the fields of drug development, metabolic research, and biophysical studies. By replacing hydrogen atoms with their stable isotope, deuterium, these molecules can be used as tracers to elucidate complex biological pathways, act as internal standards for precise quantification, and serve as probes to investigate the structure and dynamics of cellular membranes. This technical guide provides a comprehensive overview of the core applications of long-chain deuterated alcohols, complete with experimental methodologies, quantitative data presentation, and detailed visualizations to support researchers in their study design and execution.

Core Applications in Research and Drug Development

The substitution of hydrogen with deuterium in long-chain alcohols provides a subtle yet powerful modification that has significant implications for their use in scientific investigation.

Metabolic Tracers in Lipidomics

Long-chain deuterated alcohols serve as excellent precursors for tracing the metabolism of fatty acids and their incorporation into more complex lipids.[1] Once introduced into a biological system, these alcohols can be oxidized to their corresponding fatty aldehydes and then to fatty acids. These deuterated fatty acids can then be tracked as they are integrated into various lipid species, such as phospholipids, triglycerides, and wax esters. This allows for the detailed study of lipid synthesis, degradation, and transport pathways.[1][2]

The use of stable isotopes like deuterium avoids the safety concerns associated with radioactive tracers, making them suitable for a wider range of in vivo and in vitro studies.[3] The increased mass of the deuterated molecules allows for their clear differentiation from their endogenous, non-deuterated counterparts using mass spectrometry.[4]

Internal Standards for Quantitative Analysis

In mass spectrometry-based lipidomics, precise and accurate quantification of lipid species is crucial. Long-chain deuterated alcohols and their fatty acid derivatives are ideal internal standards.[5] They are chemically identical to the analytes of interest, meaning they exhibit similar ionization efficiencies and fragmentation patterns in the mass spectrometer. However, their difference in mass allows for their distinct detection. By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to highly accurate and reliable quantification of endogenous long-chain alcohols and fatty acids.[6]

Probes for Biophysical Studies of Membranes

The structure and dynamics of lipid membranes are fundamental to cellular function. Neutron scattering techniques are particularly powerful for studying these structures because neutrons interact differently with hydrogen and deuterium nuclei.[6][7] By selectively deuterating the long-chain alcohols that are incorporated into membrane lipids, researchers can create contrast in their neutron scattering experiments.[8] This allows for the detailed characterization of lipid bilayer thickness, lipid packing, and the localization of specific molecules within the membrane.[7]

Drug Development and Pharmacokinetics

Deuteration can significantly alter the pharmacokinetic properties of drug molecules. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). While not always directly applicable to long-chain alcohols as drugs themselves, the principles are relevant. Studying the metabolism of deuterated long-chain alcohols can provide insights into the enzymatic processes that might also affect drug candidates with long aliphatic chains. Furthermore, deuterated compounds can be used as probes in drug-drug interaction studies to understand the metabolic pathways of co-administered drugs.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from studies using deuterated long-chain aliphatic molecules can be presented. Table 1 summarizes the pharmacokinetic parameters of deuterated vs. non-deuterated methadone, illustrating the impact of deuteration on drug metabolism. Table 2 presents hypothetical data from a metabolic tracing experiment using a deuterated long-chain alcohol, showing its incorporation into various lipid species over time.

Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice.

| Parameter | Methadone | d9-Methadone | Fold Change |

| Maximum Concentration (Cmax) | Undisclosed | Undisclosed | 4.4x increase |

| Area Under the Curve (AUC) | Undisclosed | Undisclosed | 5.7x increase |

| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2x decrease |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 5.9x decrease |

| LD50 | 11.6 mg/kg | 24.8 mg/kg | 2.1x increase |

Data from a study in CD-1 male mice administered the drugs intravenously. This table illustrates how deuteration can significantly alter the pharmacokinetic profile of a molecule, leading to increased plasma concentration and reduced clearance.

Table 2: Hypothetical Incorporation of Deuterated Hexadecanol into Cellular Lipids over Time.

| Time (hours) | Deuterated Hexadecanol (pmol/mg protein) | Deuterated Hexadecanoic Acid (pmol/mg protein) | Deuterated Phosphatidylcholines (pmol/mg protein) | Deuterated Wax Esters (pmol/mg protein) |

| 0 | 1000 | 0 | 0 | 0 |

| 1 | 750 | 150 | 50 | 50 |

| 6 | 200 | 300 | 250 | 250 |

| 12 | 50 | 150 | 400 | 400 |

| 24 | <10 | 50 | 500 | 440 |

This hypothetical data represents a typical metabolic tracing experiment where cultured cells are incubated with a deuterated long-chain alcohol. The decrease in the deuterated alcohol concentration corresponds with its conversion to the fatty acid and subsequent incorporation into more complex lipid species.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving long-chain deuterated alcohols.

In Vitro Metabolic Tracing with Deuterated Long-Chain Alcohols in Cultured Cells

This protocol outlines a general procedure for tracing the metabolic fate of a deuterated long-chain alcohol in an adherent cell culture.

Materials:

-

Adherent mammalian cell line (e.g., HepG2, 3T3-L1)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Phosphate-Buffered Saline (PBS), sterile

-

Deuterated long-chain alcohol (e.g., d31-1-hexadecanol) complexed to bovine serum albumin (BSA)

-

6-well cell culture plates

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with FBS and the deuterated long-chain alcohol-BSA complex. The final concentration of the deuterated alcohol should be optimized for the specific cell line and experimental goals (typically in the low micromolar range).

-

Labeling: Aspirate the growth medium from the wells and wash the cells once with sterile PBS. Add the pre-warmed labeling medium to each well.

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic conversion of the deuterated alcohol.

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS system to identify and quantify the deuterated long-chain alcohol and its metabolites.

Lipid Extraction for Mass Spectrometry Analysis

This protocol describes a common method for extracting lipids from biological samples for subsequent analysis.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, plasma)

-

Deuterated internal standard (e.g., d4-1-octadecanol)

-

Methanol, Chloroform, Water (LC-MS grade)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize tissue samples in an appropriate buffer on ice.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard to the sample.

-

Solvent Addition: Add methanol and chloroform to the sample in a ratio that results in a single-phase mixture (e.g., 1:2 v/v sample:chloroform/methanol). Vortex thoroughly.

-

Phase Separation: Add water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8. Vortex and centrifuge to separate the phases.

-

Lipid Extraction: The lower organic phase contains the lipids. Carefully collect this phase and transfer it to a clean vial.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Neutron Diffraction of Membranes Containing Deuterated Lipids

This section provides a general overview of the experimental setup for a neutron diffraction experiment to study lipid membranes.

Experimental Setup:

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) or supported lipid bilayers containing the deuterated lipid of interest. The deuterated long-chain alcohol would be incorporated into a phospholipid for this purpose.

-

Hydration: Hydrate the lipid sample in a controlled humidity chamber with either H₂O or D₂O to achieve the desired level of hydration and to manipulate the neutron scattering contrast.

-

Instrumentation: The experiment is performed on a neutron diffractometer. The instrument is configured to a specific wavelength that provides adequate resolution for the expected d-spacing of the lipid bilayers.[7]

-